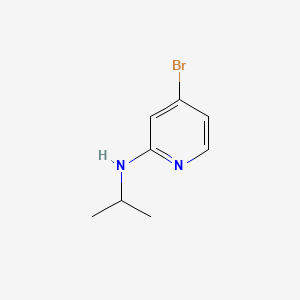

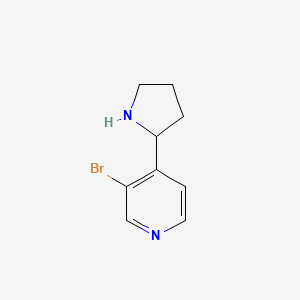

4-Bromo-N-isopropylpyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-N-isopropylpyridin-2-amine is a specialty chemical . It is available for purchase from various chemical suppliers .

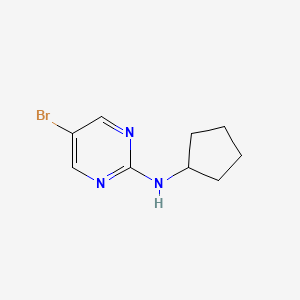

Relevant Papers I found a paper discussing the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines . While it doesn’t specifically mention this compound, it may provide some relevant insights.

Scientific Research Applications

Synthesis and Chemical Reactions

4-Bromo-N-isopropylpyridin-2-amine serves as a pivotal intermediate in the synthesis of various pyridine derivatives, showcasing its versatility in organic chemistry. For example, it is utilized in the Suzuki cross-coupling reaction, a palladium-catalyzed process, to generate novel pyridine derivatives with potential applications in materials science and as bioactive molecules. Such derivatives have been explored for their biological activities, including anti-thrombolytic and biofilm inhibition properties, highlighting the chemical's utility in medicinal chemistry (Gulraiz Ahmad et al., 2017).

Moreover, this compound's reactions with potassium amide in liquid ammonia have been studied, revealing insights into nucleophilic substitution mechanisms and the synthesis of aminopyridines and pyrimidines. This research has broadened understanding of reaction pathways and mechanism intricacies, such as the SN(ANRORC) mechanism, contributing significantly to the field of heterocyclic chemistry (A. P. Kroon & H. Plas, 2010).

Quantum Mechanical Investigations

Density Functional Theory (DFT) studies on pyridine derivatives synthesized from this compound have provided deep insights into their electronic structures and reactivity. These quantum mechanical investigations help predict molecular behavior, guiding the design of compounds with desired electronic properties for applications in electronic materials and as ligands in coordination chemistry. The elucidation of molecular orbitals and electrostatic potential maps from these studies aids in understanding the chemical reactivity and stability of these pyridine derivatives (Gulraiz Ahmad et al., 2017).

Biological Activity Exploration

Exploratory studies into the biological activities of pyridine derivatives derived from this compound have shown promising results, including anti-thrombolytic and antibacterial effects. These findings underscore the potential of these compounds in pharmaceutical applications, offering a foundation for the development of new therapeutic agents. Specifically, the antibacterial efficacy against Escherichia coli and the ability to inhibit clot formation in human blood are notable outcomes of this research, indicating the diverse biological relevance of these synthesized compounds (Gulraiz Ahmad et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-inflammatory effects and inhibit the expression and activities of certain vital inflammatory mediators .

Mode of Action

It’s known that similar compounds can have a biphasic effect on locomotion, with an initial inhibitory effect followed by an excitatory effect .

Biochemical Pathways

Related compounds have been found to affect the expression and activities of certain vital inflammatory mediators .

Result of Action

Similar compounds have been found to increase dopamine but decrease 3,4-dihydroxyphenylacetic acid (dopac) in the nucleus accumbens .

Properties

IUPAC Name |

4-bromo-N-propan-2-ylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYQEWSDJNVKAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=CC(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682480 |

Source

|

| Record name | 4-Bromo-N-(propan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-03-6 |

Source

|

| Record name | 4-Bromo-N-(propan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B568006.png)

![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N-phenylacetamide;chloride](/img/structure/B568011.png)

![3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B568021.png)

![1h-Pyrrolo[2,3-c]pyridin-7-amine,4-(trifluoromethyl)-](/img/structure/B568023.png)